Cas no 222058-04-0 (trichloro(2-ethylhexyl)silane)

trichloro(2-ethylhexyl)silane Chemical and Physical Properties
Names and Identifiers
-
- trichloro(2-ethylhexyl)silane
- 2-ethylhexyltrichlorosilane
- SCHEMBL2686734
- RHYZLXUWVUYXJA-UHFFFAOYSA-N
- 222058-04-0
-
- Inchi: InChI=1S/C8H17Cl3Si/c1-3-5-6-8(4-2)7-12(9,10)11/h8H,3-7H2,1-2H3
- InChI Key: RHYZLXUWVUYXJA-UHFFFAOYSA-N
- SMILES: CCCCC(CC)C[Si](Cl)(Cl)Cl
Computed Properties
- Exact Mass: 246.01671
- Monoisotopic Mass: 246.016510g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 5
- Complexity: 111
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0
trichloro(2-ethylhexyl)silane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Crysdot LLC | CD00005476-5g |
Trichloro(2-ethylhexyl)silane |
222058-04-0 | 97% | 5g |
$446 | 2024-07-19 | |
Crysdot LLC | CD00005476-10g |
Trichloro(2-ethylhexyl)silane |
222058-04-0 | 97% | 10g |
$743 | 2024-07-19 | |
Crysdot LLC | CD00005476-25g |
Trichloro(2-ethylhexyl)silane |
222058-04-0 | 97% | 25g |
$1488 | 2024-07-19 | |
Crysdot LLC | CD00005476-1g |
Trichloro(2-ethylhexyl)silane |
222058-04-0 | 97% | 1g |
$149 | 2024-07-19 |
trichloro(2-ethylhexyl)silane Related Literature
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656
-
N. D. Vinh,N. V. Dang,T. T. Trang,H. T. Van,T. T. Thao,L. T. Hue,P. T. Tho RSC Adv., 2020,10, 11957-11965
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
-
Jacek Klaudiusz Pijanka,Ying Yang,Paul Dumas,Sirinart Chio-Srichan,Michel Manfait,Ganesh Dhruvananda Sockalingum Analyst, 2009,134, 1176-1181
Additional information on trichloro(2-ethylhexyl)silane
Trichloro(2-Ethylhexyl)Silane: A Comprehensive Overview
Trichloro(2-ethylhexyl)silane, also known by its CAS registry number CAS No. 222058-04-0, is a versatile organosilicon compound with significant applications in various industrial and chemical sectors. This compound, represented by the chemical formula C₁₁H₂₇Cl₃Si, belongs to the broader category of silanes, which are compounds where silicon is bonded to hydrogen and other organic groups. The structure of trichloro(2-ethylhexyl)silane consists of a central silicon atom bonded to three chlorine atoms and an organic group, specifically a 2-ethylhexyl chain, which imparts unique chemical properties to the molecule.
The synthesis of trichloro(2-ethylhexyl)silane typically involves the reaction of chlorosilanes with alcohols or other organic compounds under controlled conditions. This process is well-documented in the literature and is often optimized for yield and purity. Recent advancements in catalytic methods have further enhanced the efficiency of this synthesis, making it more environmentally friendly and cost-effective.
In terms of physical properties, trichloro(2-ethylhexyl)silane is a colorless liquid with a low viscosity, making it suitable for various applications where ease of handling is crucial. Its boiling point and melting point are critical parameters that determine its suitability for different industrial processes. Recent studies have focused on understanding the thermal stability of this compound, particularly under high-temperature conditions, which is essential for its use in high-performance materials.
The chemical reactivity of trichloro(2-ethylhexyl)silane is a key area of interest in silane chemistry. It is known for its ability to undergo hydrolysis, which can be controlled to produce silicon-based polymers or other functional materials. This property has led to its widespread use in the production of silicone resins, elastomers, and coatings. Moreover, the compound's reactivity with nucleophiles makes it a valuable intermediate in organic synthesis, particularly in the preparation of biologically active molecules.
In recent years, there has been growing interest in the application of trichloro(2-ethylhexyl)silane in nanotechnology and materials science. Researchers have explored its potential as a precursor for the synthesis of silicon nanoparticles, which have applications in electronics, optics, and energy storage devices. The ability to control the size and surface properties of these nanoparticles through careful manipulation of reaction conditions has opened new avenues for innovation.
The environmental impact of trichloro(2-ethylhexyl)silane has also come under scrutiny as industries increasingly prioritize sustainability. Studies have been conducted to assess its biodegradability and toxicity, particularly in aquatic environments. These findings have informed the development of safer handling practices and waste management protocols.
In conclusion, trichloro(2-ethylhexyl)silane, with its unique chemical properties and diverse applications, continues to play a pivotal role in modern chemistry and materials science. As research advances, particularly in areas such as catalysis, nanotechnology, and environmental safety, this compound is likely to find even more innovative uses in the future.
222058-04-0 (trichloro(2-ethylhexyl)silane) Related Products
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 921566-13-4(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2-ethoxybenzamide)
- 1369162-92-4(4-(3-methoxy-1,2-oxazol-5-yl)butan-2-amine)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 544702-49-0(5-bromo-N-ethyl-2-furamide)
- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)
- 308294-79-3(7-{(6-methylpyridin-2-yl)amino4-(trifluoromethyl)phenylmethyl}quinolin-8-ol)
- 1207037-54-4(4-butoxy-N-[1-methyl-5-(morpholine-4-carbonyl)-2-oxo-1,2-dihydropyridin-3-yl]benzamide)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
- 849353-34-0(4-bromopyrimidin-5-amine)




